2,3-Epoxy-2-methylpropiononitrile
Overview
Description
2,3-Epoxy-2-methylpropiononitrile is an organic compound with the molecular formula C4H5NO. It is characterized by the presence of an epoxy group and a nitrile group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Epoxy-2-methylpropiononitrile can be synthesized through the reaction of 2-methylacrylonitrile with a peracid, such as m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Epoxy-2-methylpropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the epoxy group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while nucleophilic substitution of the epoxy group can produce various functionalized compounds .
Scientific Research Applications
2,3-Epoxy-2-methylpropiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,3-Epoxy-2-methylpropiononitrile involves its reactivity due to the presence of the epoxy and nitrile groups. The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis. These reactive sites enable the compound to interact with different molecular targets and pathways, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxypropionitrile: Similar structure but lacks the methyl group.
2,3-Epoxybutyronitrile: Contains an additional carbon in the chain.
2,3-Epoxy-2-methylbutyronitrile: Similar structure with an extended carbon chain
Uniqueness
2,3-Epoxy-2-methylpropiononitrile is unique due to its specific combination of an epoxy group and a nitrile group, along with the presence of a methyl group. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyloxirane-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2-5)3-6-4/h3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEMNYRWPAJPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958552 | |
Record name | 2-Methyloxirane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37447-61-3 | |
Record name | 2-Methyl-2-oxiranecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37447-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Epoxy-2-methylpropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037447613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloxirane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxy-2-methylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.